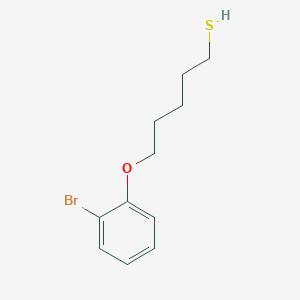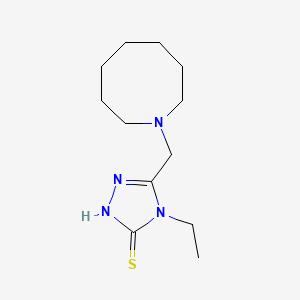![molecular formula C20H25NOS2 B4964757 N-[2-(tert-butylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B4964757.png)
N-[2-(tert-butylthio)ethyl]-4-[(phenylthio)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(tert-butylthio)ethyl]-4-[(phenylthio)methyl]benzamide, commonly known as BTE-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BTE-1 belongs to the class of benzamide derivatives, which have been studied for their various pharmacological activities.
Mécanisme D'action
The mechanism of action of BTE-1 is not fully understood, but it is believed to involve the modulation of various signaling pathways. BTE-1 has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling. BTE-1 has also been shown to modulate the activity of transcription factors, which regulate gene expression. Additionally, BTE-1 has been shown to affect the activity of various enzymes, including cyclooxygenase-2 and nitric oxide synthase.
Biochemical and Physiological Effects
BTE-1 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, BTE-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, BTE-1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, BTE-1 has been shown to protect against oxidative stress and improve neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
BTE-1 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have low toxicity in vitro and in vivo. Additionally, BTE-1 has been shown to have a high binding affinity for its target proteins, which makes it a promising candidate for drug development. However, there are also some limitations to using BTE-1 in lab experiments. Its mechanism of action is not fully understood, and its pharmacokinetic properties have not been extensively studied.
Orientations Futures
There are several future directions for the research on BTE-1. One direction is to further investigate the mechanism of action of BTE-1 and its effect on various signaling pathways. Another direction is to study the pharmacokinetic properties of BTE-1 and its potential for drug development. Additionally, the therapeutic potential of BTE-1 in various diseases, including cancer, inflammation, and neurodegenerative disorders, should be further explored. Finally, the development of more potent and selective analogs of BTE-1 could lead to the discovery of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of BTE-1 involves the reaction of 4-chloromethyl benzoic acid with tert-butylthioethylamine, followed by the reaction of the resulting intermediate with phenylthiomethyl chloride. The final product is obtained through purification and isolation processes. The synthesis of BTE-1 has been reported in the literature, and its purity and identity have been confirmed by various analytical techniques.
Applications De Recherche Scientifique
BTE-1 has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, BTE-1 has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, BTE-1 has been shown to reduce the production of pro-inflammatory cytokines and attenuate inflammation. In neurodegenerative disorder research, BTE-1 has been shown to protect against oxidative stress and improve neuronal survival.
Propriétés
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-4-(phenylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NOS2/c1-20(2,3)24-14-13-21-19(22)17-11-9-16(10-12-17)15-23-18-7-5-4-6-8-18/h4-12H,13-15H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKZYAJWOLVYDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C1=CC=C(C=C1)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(tert-butylsulfanyl)ethyl]-4-[(phenylsulfanyl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(4-hydroxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4964676.png)

![4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-fluorobenzoate](/img/structure/B4964680.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene)](/img/structure/B4964685.png)
![ethyl [3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]acetate](/img/structure/B4964691.png)

![5-methoxy-2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B4964697.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964700.png)

![3-(4-chlorophenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4964717.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964725.png)


![2-chloro-N-[5-(2,4-dimethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4964762.png)